
(3,4-dichloro-2-methoxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile
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Overview
Description
(3,4-dichloro-2-methoxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is a synthetic organic compound. It features a complex structure with both aromatic and heterocyclic components, making it of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dichloro-2-methoxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the aromatic component: Starting with a 3,4-dichloro-2-methoxybenzene derivative.
Formation of the pyrazole ring: Using a suitable precursor such as 3,5,5-trimethyl-4,5-dihydro-1H-pyrazole.
Coupling reaction: Combining the aromatic and pyrazole components through a nucleophilic substitution or similar reaction.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic routes for scale, including considerations for yield, purity, and cost-effectiveness. Specific catalysts, solvents, and reaction conditions would be tailored to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or pyrazole moieties.
Reduction: Reduction reactions could target the nitrile group, potentially converting it to an amine.
Substitution: The aromatic ring with chloro substituents is likely to undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
Medicine
While specific medical applications would require detailed studies, the compound’s structure suggests potential as a pharmacophore in drug development.
Industry
In industrial settings, the compound might be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (3,4-dichlorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile
- (3,4-dichloro-2-methoxyphenyl)(4,5-dihydro-1H-pyrazol-1-yl)acetonitrile
Uniqueness
The presence of both the methoxy group and the specific pyrazole derivative makes (3,4-dichloro-2-methoxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile unique
Properties
Molecular Formula |
C15H17Cl2N3O |
---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
2-(3,4-dichloro-2-methoxyphenyl)-2-(3,5,5-trimethyl-4H-pyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C15H17Cl2N3O/c1-9-7-15(2,3)20(19-9)12(8-18)10-5-6-11(16)13(17)14(10)21-4/h5-6,12H,7H2,1-4H3 |
InChI Key |
HVSHNJXTDCFINT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C)C)C(C#N)C2=C(C(=C(C=C2)Cl)Cl)OC |
Origin of Product |
United States |
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